molecular formula C19H18Cl2N2OS B11307532 3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11307532
M. Wt: 393.3 g/mol
InChI Key: PGRCPEBNOHLXOQ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene core, a carboxamide group, and two chlorinated phenyl rings. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and bases (e.g., DIPEA).

    Chlorination: The chlorinated phenyl rings are introduced through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Dimethylaminoethyl Substitution: The dimethylaminoethyl group is typically introduced through a nucleophilic substitution reaction, where a dimethylaminoethyl halide reacts with the benzothiophene derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs targeting various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-(2-bromophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide
  • 3-chloro-N-[2-(2-chlorophenyl)-2-(methylamino)ethyl]-1-benzothiophene-2-carboxamide

Uniqueness

Compared to similar compounds, 3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorinated phenyl rings and a dimethylaminoethyl group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18Cl2N2OS

Molecular Weight

393.3 g/mol

IUPAC Name

3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H18Cl2N2OS/c1-23(2)15(12-7-3-5-9-14(12)20)11-22-19(24)18-17(21)13-8-4-6-10-16(13)25-18/h3-10,15H,11H2,1-2H3,(H,22,24)

InChI Key

PGRCPEBNOHLXOQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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